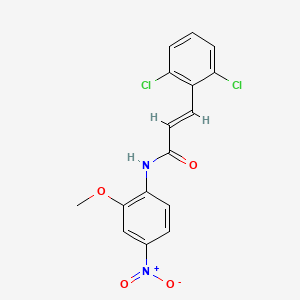![molecular formula C16H19N3O2 B5487796 3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5487796.png)
3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including its use as a tool in drug discovery and as a potential therapeutic agent. In
Applications De Recherche Scientifique
3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide has been studied for its potential use in drug discovery and as a potential therapeutic agent. It has been shown to have activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, it has been shown to have potential as an antibacterial and antifungal agent.
Mécanisme D'action
The mechanism of action of 3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and proliferation. Additionally, it may work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide in lab experiments is its potential as a tool in drug discovery. Additionally, its activity against cancer cells, bacteria, and fungi makes it a versatile compound for use in various types of experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for research on 3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide. One direction is to further study its mechanism of action in order to better understand how it works. Another direction is to explore its potential as a therapeutic agent for various types of cancer and as an antibacterial and antifungal agent. Additionally, it may be useful to explore its potential as a tool in drug discovery for other diseases and conditions.
Méthodes De Synthèse
The synthesis of 3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide involves a multi-step process that includes the reaction of phenoxyacetic acid with 2,3-dihydroimidazo[1,2-a]pyridine, followed by the addition of propanoyl chloride. The final product is obtained through purification and isolation steps.
Propriétés
IUPAC Name |
3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(9-11-21-13-6-2-1-3-7-13)18-15-12-17-14-8-4-5-10-19(14)15/h1-3,6-7,12H,4-5,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEBKPBDXCGCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2NC(=O)CCOC3=CC=CC=C3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5487713.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5487721.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5487722.png)


![3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5487737.png)
![4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5487745.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5487749.png)
![N-{2-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B5487757.png)
![4-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5487763.png)

![N-{2-[3-(aminomethyl)-1-pyrrolidinyl]-1,1-dimethyl-2-oxoethyl}-4-methylaniline dihydrochloride](/img/structure/B5487778.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B5487803.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5487820.png)
